2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl)oxy)acetic acid
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Overview
Description
2-{[3-(2,6-dioxopiperidin-3-yl)-2,4-dioxo-3-azatricyclo[7310,5,13]trideca-1(13),5,7,9,11-pentaen-7-yl]oxy}acetic acid is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(2,6-dioxopiperidin-3-yl)-2,4-dioxo-3-azatricyclo[7310,5,13]trideca-1(13),5,7,9,11-pentaen-7-yl]oxy}acetic acid typically involves multi-step organic reactionsCommon reagents used in these reactions include acetoacetic acid, salicylaldehyde, and thiourea, often in the presence of catalysts such as sodium bisulfate .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(2,6-dioxopiperidin-3-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaen-7-yl]oxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile involved.
Scientific Research Applications
2-{[3-(2,6-dioxopiperidin-3-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaen-7-yl]oxy}acetic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: The compound may be investigated for its therapeutic potential, particularly in the development of new drugs.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[3-(2,6-dioxopiperidin-3-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaen-7-yl]oxy}acetic acid involves its interaction with molecular targets and pathways within cells. The compound’s structure allows it to bind to specific proteins or enzymes, potentially inhibiting or activating their function. This can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
6-n-Butoxy-10-nitro-12,13-dioxa-11-azatricyclo[7.3.1.0,2,7]trideca-2,4,6,10-tetraene: This compound has a similar tricyclic structure and is used in cancer research for its radiosensitizing effects.
13-(N-Arylaminocarbonyl)-9-Methyl-11-Thioxo-8-Oxa-10,12-Diazatricyclo[7.3.1.0,2,7]Trideca-2,4,6-Trienes: These compounds exhibit anti-inflammatory activity and are being explored as potential nonsteroidal anti-inflammatory drugs.
Uniqueness
2-{[3-(2,6-dioxopiperidin-3-yl)-2,4-dioxo-3-azatricyclo[7310,5,13]trideca-1(13),5,7,9,11-pentaen-7-yl]oxy}acetic acid is unique due to its specific combination of functional groups and tricyclic structure, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H14N2O7 |
---|---|
Molecular Weight |
382.3 g/mol |
IUPAC Name |
2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxobenzo[de]isoquinolin-5-yl]oxyacetic acid |
InChI |
InChI=1S/C19H14N2O7/c22-14-5-4-13(17(25)20-14)21-18(26)11-3-1-2-9-6-10(28-8-15(23)24)7-12(16(9)11)19(21)27/h1-3,6-7,13H,4-5,8H2,(H,23,24)(H,20,22,25) |
InChI Key |
WGIQPCGTNVPHSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC4=CC(=CC(=C43)C2=O)OCC(=O)O |
Origin of Product |
United States |
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